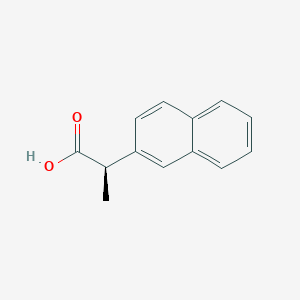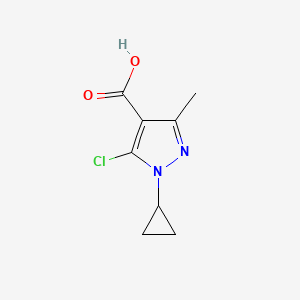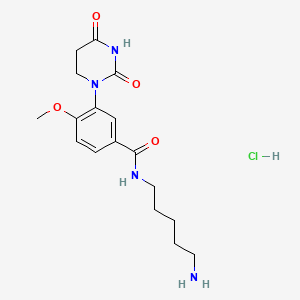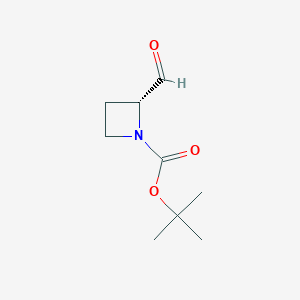
(2R)-N-Boc-azetidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-Boc-azetidine-2-carbaldehyde is a chemical compound that belongs to the class of azetidines. It is characterized by the presence of a four-membered azetidine ring with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Boc-azetidine-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The nitrogen atom of the azetidine ring is protected by the Boc group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol or intermediate to form the aldehyde group at the second position. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-Boc-azetidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: (2R)-N-Boc-azetidine-2-carboxylic acid.
Reduction: (2R)-N-Boc-azetidine-2-methanol.
Substitution: Deprotected azetidine derivatives.
Applications De Recherche Scientifique
(2R)-N-Boc-azetidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-N-Boc-azetidine-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-N-Boc-azetidine-2-carbaldehyde: The enantiomer of (2R)-N-Boc-azetidine-2-carbaldehyde with similar reactivity but different stereochemistry.
N-Boc-azetidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
N-Boc-azetidine-2-methanol: A related compound with a primary alcohol group instead of an aldehyde.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a Boc protecting group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
Clé InChI |
UEGGEIJWHPDPLL-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]1C=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
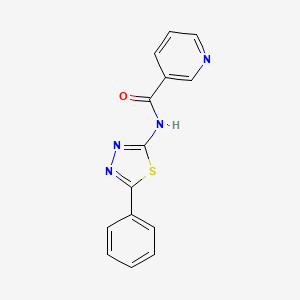
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
